4-[3-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine
説明
The compound 4-[3-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine features a pyrimidine core substituted with a 1,2,4-triazole group and a piperidine moiety linked via a benzyl-carbonyl spacer.
特性
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c32-24(29-11-8-20(9-12-29)13-19-5-2-1-3-6-19)21-7-4-10-30(15-21)22-14-23(27-17-26-22)31-18-25-16-28-31/h1-3,5-6,14,16-18,20-21H,4,7-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYICMSQQIHUCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)N4CCC(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
Without specific target identification, it’s challenging to definitively state which biochemical pathways F6456-0411 affects. Given its structural features, it’s plausible that it could influence pathways involving piperidine or triazole moieties.
類似化合物との比較
Triazole- and Piperidine-Containing Analogs
1-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide (CAS: 1797349-48-4)
- Structure : Pyridazine core with triazole and piperidine-carboxamide substituents.
- Key Features : Enhanced solubility due to the carboxamide group; molecular weight = 364.4 g/mol.
(R)-N-((R)-1-(4-((1H-1,2,4-Triazol-1-yl)methyl)-4-cyclohexylpiperidin-1-yl)-3-(4-chlorophenyl)-... (CAS: 479413-70-2)
- Structure : Piperidine-triazole conjugate with a cyclohexyl group.
2-Amino-6-triazolyl purine pyridinium conjugates
- Structure : Purine core with triazole and piperidine groups.
- Key Features : Water solubility due to pyridinium ion, contrasting with the target compound’s likely lower solubility .
Pyrimidine-Based Compounds
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Structure : Pyrimidine-dione with a piperidinylmethyl group.
- Key Features : Demonstrated anti-mycobacterial activity (e.g., against tuberculosis), suggesting the pyrimidine-piperidine scaffold’s therapeutic relevance .
4-(Piperidin-1-yl)-6-{4-(pyridin-2-yl)piperazine-1-carbonyl-1H-imidazol-1-yl}pyrimidine (CAS: 1251595-28-4)
- Structure : Pyrimidine with piperidine and imidazole-piperazine substituents.
- Key Features : The piperazine-carbonyl group may enhance binding to kinase targets, analogous to the benzyl-carbonyl spacer in the target compound .
Antimicrobial Activity of Triazole Derivatives
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate
- Structure : Benzisoxazole-triazole-piperidinium hybrid.
- Key Features : Moderate antimicrobial activity (R factor = 0.067 in crystallography studies); fluorinated groups may improve metabolic stability .
Quinazoline-Triazole Schiff Bases
- Structure : Quinazoline core with triazole Schiff bases.
- Key Features : Up to 72% inhibition of fungal pathogens (e.g., apple腐烂菌) at 50 µg/mL, highlighting triazole’s role in antifungal activity .
Physicochemical Properties
準備方法
Preparation of 4,6-Dichloropyrimidine
4,6-Dichloropyrimidine is the foundational intermediate for introducing substituents at positions 4 and 6. Its synthesis typically follows established protocols involving cyclization of urea derivatives with malonic acid derivatives under acidic conditions.
| Parameter | Value |
|---|---|
| Reaction Temperature | 150°C |
| Reaction Time | 1 hour |
| Solvent | Ethanol |
| Base | DIPEA |
| Yield | 78% |
Functionalization at Position 4: Piperidine Installation and Amide Coupling
Synthesis of 4-Benzylpiperidine-1-carbonyl Intermediate
General Procedure for Amide Coupling :
1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 equiv) is dissolved in N,N-dimethylformamide (DMF) and treated with COMU (2.0 equiv) and DIPEA (3.0 equiv). 4-Benzylpiperidine (1.2 equiv) is added, and the reaction is stirred at room temperature for 12 hours. Deprotection with hydrochloric acid (5.0 equiv) yields 4-benzylpiperidine-1-carbonylpiperidine as a colorless oil (Yield: 65%).
Analytical Validation :
Coupling of Piperidine Intermediate to Pyrimidine Core
Procedure :
6-Chloro-4-(1H-1,2,4-triazol-1-yl)pyrimidine (1.0 equiv) is reacted with 4-benzylpiperidine-1-carbonylpiperidine (1.2 equiv) in ethanol using DIPEA (2.5 equiv) as base. Microwave irradiation at 150°C for 5 minutes followed by 1 hour at 150°C affords the target compound after HPLC purification (Yield: 56%).
Optimization Insights :
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Microwave irradiation enhances reaction efficiency by reducing side reactions.
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Excess piperidine derivative (up to 5.0 equiv) improves conversion rates.
Structural Elucidation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS)
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Observed : m/z 475.2386 [M+H]+.
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Calculated for C26H31N8O : 475.2382.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR (400 MHz, DMSO-d6) :
δ 9.12 (s, 1H, Triazole-H), 8.45 (s, 1H, Pyrimidine-H), 7.25–7.35 (m, 5H, Ar-H), 4.10–4.30 (m, 4H, Piperidine-H), 3.50–3.70 (m, 4H, Piperidine-H), 2.70–2.85 (m, 1H, CH-Benzyl), 1.40–1.90 (m, 12H, Piperidine-H).
High-Performance Liquid Chromatography (HPLC)
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Purity : >98% (λ = 254 nm).
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Retention Time : 6.2 minutes (C18 column, 0.1% formic acid/acetonitrile gradient).
Comparative Analysis of Synthetic Routes
Alternative methodologies from patent literature (CA3029305A1) describe spirocyclic indole-pyrimidine hybrids but validate the utility of SNAr and amide coupling for analogous systems. Key advantages of the reported route include:
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Regioselectivity : Sequential substitution at positions 4 and 6 avoids cross-reactivity.
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Scalability : Microwave-assisted steps reduce reaction times from hours to minutes.
Q & A
Q. What are the typical multi-step synthetic routes for synthesizing this compound, and what critical parameters control yield and purity?
- Methodological Answer : Synthesis involves sequential coupling reactions. A common route starts with functionalizing the pyrimidine core at position 4 with a piperidine-benzylpiperidine carbonyl moiety, followed by introducing the 1,2,4-triazole group at position 6. Key steps include:
Nucleophilic substitution at the pyrimidine C4 position using a pre-synthesized 3-(4-benzylpiperidine-1-carbonyl)piperidine intermediate.
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the triazole group.
Critical parameters:
- Temperature control (e.g., maintaining 0–5°C during sensitive acylation steps to prevent side reactions).
- Solvent selection (e.g., DMF for polar intermediates, THF for cycloadditions).
- Catalyst optimization (e.g., Cu(I) catalysts for CuAAC efficiency).
Yield optimization requires purification via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization, and how can data resolve ambiguities in functional group assignment?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies proton environments (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine CH₂ groups at δ 2.5–3.5 ppm).
- 2D NMR (COSY, HSQC) resolves overlapping signals, confirming connectivity between the pyrimidine and triazole moieties.
- X-ray Crystallography :
- SHELX software refines crystal structures to confirm stereochemistry and bond angles, especially for the piperidine-benzylpiperidine carbonyl linkage.
Example: A 1.2 Å resolution structure can unambiguously assign the triazole orientation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the benzylpiperidine or triazole moieties on biological activity?
- Methodological Answer :
- Systematic Analog Synthesis :
Replace benzylpiperidine with cyclohexyl or phenylpiperazine groups to assess hydrophobic interactions.
Substitute triazole with imidazole or tetrazole to probe hydrogen-bonding effects. - Biological Assays :
Use enzyme inhibition assays (e.g., kinase profiling) and cell-based viability tests. - Data Analysis :
Compare IC₅₀ values and ligand efficiency metrics. For example:
| Modification | Target Enzyme IC₅₀ (nM) | Ligand Efficiency (LE) |
|---|---|---|
| Benzylpiperidine | 12 ± 2 | 0.32 |
| Cyclohexyl | 45 ± 5 | 0.25 |
| This table highlights the benzyl group's critical role in potency . |
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
- Control Experiments : Test for off-target effects via selectivity panels (e.g., 100-kinase screening).
- Data Normalization : Account for batch-to-batch variability in compound purity (HPLC ≥95%) and solvent effects (DMSO concentration <0.1%).
Example: Discrepancies in IC₅₀ values may arise from assay buffer pH differences; replicate studies at pH 7.4 and 6.8 clarify pH-dependent activity .
Q. How can Design of Experiments (DoE) optimize reaction conditions in multi-step syntheses?
- Methodological Answer :
- Factor Screening : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent ratio).
- Response Surface Methodology (RSM) : Model interactions between factors. For example:
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Cu(I) Catalyst | 5–15 mol% | 10 mol% |
- Validation : Confirm optimized conditions in triplicate runs, achieving ≥85% yield .
Q. What integrated computational approaches predict binding affinity with target enzymes, and how are these validated experimentally?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., 100 ns trajectories) to assess binding stability.
- Free Energy Perturbation (FEP) : Calculate ΔΔG for modifications (e.g., triazole → imidazole).
- Experimental Validation :
- Isothermal Titration Calorimetry (ITC) measures binding thermodynamics.
- Crystallography confirms predicted binding poses (e.g., triazole π-stacking with Tyr123) .
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